3-[4-(methylthio)phenyl]-1H-pyrazole
Overview
Description
3-[4-(methylthio)phenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylthio)phenyl]-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by high yields (78-92%) and simple operation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(methylthio)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
3-[4-(methylthio)phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of fluorescent materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[4-(methylthio)phenyl]-1H-pyrazole involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and use in materials science.
Thiazoles: Exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their antiviral and anticancer activities.
Uniqueness
3-[4-(methylthio)phenyl]-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methylthio group offers additional sites for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXDZCPRLKVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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